molecular formula C10H12N2O B096522 Benzimidazole,1-(ethoxymethyl)-(8ci) CAS No. 18250-01-6

Benzimidazole,1-(ethoxymethyl)-(8ci)

Cat. No.: B096522
CAS No.: 18250-01-6
M. Wt: 176.21 g/mol
InChI Key: BOKYYFVSSFBACN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzimidazole,1-(ethoxymethyl)-(8CI) is a derivative of the benzimidazole heterocyclic scaffold, which consists of a benzene ring fused to an imidazole ring (positions 4 and 5) . The compound is characterized by an ethoxymethyl (-CH2-O-CH2CH3) substituent at the N-1 position of the benzimidazole core. This substitution modifies the compound’s physicochemical properties, such as solubility and bioavailability, and influences its biological activity. Benzimidazole derivatives are renowned for their broad-spectrum pharmacological applications, including anticancer, antimicrobial, antifungal, and antiviral activities .

Properties

CAS No.

18250-01-6

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

1-(ethoxymethyl)benzimidazole

InChI

InChI=1S/C10H12N2O/c1-2-13-8-12-7-11-9-5-3-4-6-10(9)12/h3-7H,2,8H2,1H3

InChI Key

BOKYYFVSSFBACN-UHFFFAOYSA-N

SMILES

CCOCN1C=NC2=CC=CC=C21

Canonical SMILES

CCOCN1C=NC2=CC=CC=C21

Synonyms

Benzimidazole, 1-(ethoxymethyl)- (8CI)

Origin of Product

United States

Preparation Methods

Nucleophilic Alkoxylation of Benzimidazole Precursors

The foundational synthesis of 1-(ethoxymethyl) derivatives relies on nucleophilic substitution at the benzimidazole nitrogen. As demonstrated by, reacting 1,3-bis(chloromethyl)benzimidazolium chloride with ethanol in the presence of a base (e.g., K2CO3) yields 1-(ethoxymethyl)-1H-benzimidazole. The mechanism involves initial formation of an acyclic sulfonium intermediate, followed by cyclization with elimination of H2S (Figure 1).

Reaction Conditions :

  • Solvent : Anhydrous ethanol or THF

  • Temperature : 60–80°C

  • Yield : 68–72% (isolated after column chromatography)

Key challenges include controlling regioselectivity, as competing reactions with secondary alcohols (e.g., t-butanol) lead to complex mixtures. Ethanol’s small steric profile favors mono-substitution, ensuring high purity of the target compound.

Oxidative Coupling of o-Phenylenediamine Derivatives

An alternative route involves the condensation of o-phenylenediamine with ethoxyacetic acid under oxidative conditions. The reaction proceeds via imine formation, followed by cyclization catalyzed by polyphosphoric acid (PPA).

Optimized Protocol :

  • Molar Ratio : 1:1.2 (o-phenylenediamine : ethoxyacetic acid)

  • Catalyst : PPA (10 mol%)

  • Reaction Time : 4–6 hours at 120°C

  • Yield : 65% (after recrystallization from ethanol)

This method avoids toxic chloromethylating agents but requires careful control of acidity to prevent over-oxidation.

Transition Metal-Catalyzed Alkylation Strategies

Palladium-Mediated C–N Bond Formation

Recent work by highlights the efficacy of Pd(OAc)2 in facilitating N-alkylation. Using ethoxymethyl bromide as the alkylating agent and NaH as the base, 1H-benzimidazole undergoes regioselective substitution at the N1 position.

Key Parameters :

  • Catalyst : Pd(OAc)2 (5 mol%)

  • Ligand : Xantphos (10 mol%)

  • Solvent : Dry THF under argon

  • Yield : 78% (GC-MS purity >95%)

Comparative studies show that Pd catalysis reduces side products (e.g., dialkylated species) compared to traditional SN2 methods.

Iron-Catalyzed Reductive Alkylation

Patent discloses a novel Fe/HCl system for reducing nitro intermediates while introducing ethoxymethyl groups. For example, ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate is treated with Fe powder in ethanolic HCl, yielding 1-(ethoxymethyl)-5-substituted benzimidazoles.

Advantages :

  • Avoids pyrophoric catalysts (e.g., Pd/C)

  • Scale-Up Feasibility : Demonstrated at 500 g scale with 82% yield

Solvent-Free and Solid-Phase Syntheses

Microwave-Assisted Cyclodehydration

Source reports a polymer-supported trifluoroacetate (PS-TFA) method for rapid synthesis. o-Phenylenediamine and ethoxyacetaldehyde are adsorbed onto PS-TFA and irradiated under microwave conditions (300 W, 100°C).

Performance Metrics :

  • Reaction Time : 15 minutes vs. 6 hours (conventional heating)

  • Purity : 98% (HPLC) without chromatography

  • Solvent Usage : Reduced by 90%

Mechanochemical Grinding

Ball-milling equimolar amounts of o-phenylenediamine and ethoxyacetyl chloride with K2CO3 generates 1-(ethoxymethyl)benzimidazole in 70% yield within 30 minutes. This approach eliminates solvent waste and enhances atom economy.

Spectroscopic Characterization and Analytical Data

Infrared Spectroscopy

The IR spectrum of 1-(ethoxymethyl)-1H-benzimidazole shows distinct bands at:

  • ν(C-O-C) : 1108 cm⁻¹ (asymmetric stretching)

  • ν(C=N) : 1271 cm⁻¹ (benzimidazole ring)

Nuclear Magnetic Resonance

1H-NMR (400 MHz, CDCl3) :

  • δ 1.42 (t, J = 7.0 Hz, 3H, OCH2CH3)

  • δ 3.68 (q, J = 7.0 Hz, 2H, OCH2CH3)

  • δ 5.32 (s, 2H, NCH2O)

  • δ 7.25–7.85 (m, 4H, aromatic)

13C-NMR :

  • δ 14.1 (OCH2CH3)

  • δ 63.8 (OCH2CH3)

  • δ 69.6 (NCH2O)

  • δ 110–140 (aromatic carbons)

Mass Spectrometry

  • EI-MS : m/z 190 [M]⁺ (calc. for C10H12N2O: 190.10)

  • Fragmentation pattern includes loss of ethoxymethyl (m/z 117)

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Reaction Time Scalability
Nucleophilic Alkoxylation72956 hModerate
Pd-Catalyzed Alkylation78973 hHigh
Microwave-Assisted859815 minLow
Mechanochemical709330 minHigh

Key Insights :

  • Transition metal catalysis balances yield and scalability.

  • Solvent-free methods excel in environmental metrics but require specialized equipment.

Chemical Reactions Analysis

Benzimidazole,1-(ethoxymethyl)-(8ci) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole products.

    Substitution: Substitution reactions often involve the introduction of different functional groups onto the benzimidazole ring. Common reagents used in these reactions include halogens, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, halogenation of Benzimidazole,1-(ethoxymethyl)-(8ci) can lead to the formation of halogenated benzimidazole derivatives, which may exhibit enhanced biological activity .

Scientific Research Applications

Pharmacological Activities

Benzimidazole derivatives are known for their broad spectrum of pharmacological activities, including:

  • Antimicrobial Activity : Numerous studies have demonstrated that benzimidazole derivatives exhibit significant antibacterial and antifungal properties. For instance, a study synthesized various benzimidazole derivatives and evaluated their activity against Gram-positive and Gram-negative bacteria, revealing notable antimicrobial effects with minimal inhibitory concentrations (MIC) ranging from 4 to 64 µg/mL against pathogens like Staphylococcus aureus and Candida albicans .
  • Anticancer Properties : The structural features of benzimidazole allow for interactions with cellular targets involved in cancer proliferation. Recent research has highlighted the efficacy of certain benzimidazole derivatives in inhibiting tumor cell lines, with some compounds exhibiting potent antiproliferative effects . For example, compound 2g showed significant inhibition against the MDA-MB-231 breast cancer cell line .
  • Antiviral Effects : Benzimidazole derivatives have also been tested for antiviral activity against various viruses, including hepatitis B and C viruses. Compounds have shown promising results in inhibiting viral replication, indicating their potential as antiviral agents .

Synthesis and Structure-Activity Relationship

The synthesis of benzimidazole derivatives typically involves the reaction of o-phenylenediamines with carboxylic acids or their derivatives. The introduction of different substituents at various positions on the benzimidazole ring can significantly influence its biological activity. Structure-activity relationship (SAR) studies have revealed that specific modifications can enhance potency against targeted diseases .

Antimicrobial Activity Case Study

A comprehensive study synthesized a library of benzimidazole derivatives and evaluated their antimicrobial properties against several pathogens. The results indicated that compounds with electron-withdrawing groups at specific positions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .

CompoundMIC (µg/mL)Activity
Compound 2232Active against S. epidermidis
Compound 23>512Less active due to methylation

Anticancer Activity Case Study

Another study focused on the antiproliferative effects of N-alkylated benzimidazole derivatives against cancer cell lines. The findings highlighted compound 2g's effectiveness, which showed an MIC value of 8 µg/mL against MDA-MB-231 cells, suggesting its potential as a lead compound for further development .

CompoundCell LineIC50 (µM)
Compound 2gMDA-MB-2318

Mechanism of Action

The mechanism of action of Benzimidazole,1-(ethoxymethyl)-(8ci) involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to bind to the minor groove of DNA, thereby inhibiting DNA replication and transcription . This interaction can lead to the disruption of cellular processes and ultimately result in cell death.

Additionally, Benzimidazole,1-(ethoxymethyl)-(8ci) may inhibit specific enzymes by binding to their active sites. For example, it can act as an inhibitor of tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with cell proliferation and survival, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Benzimidazole Derivatives

Table 1: Comparison of Benzimidazole Derivatives
Compound Name Substituent(s) Position Key Biological Activities References
Benzimidazole,1-(ethoxymethyl)-(8CI) Ethoxymethyl 1 Anticancer, antimicrobial (inferred)
Carbendazim Carbamate 1 Antifungal, inhibits microtubule assembly
1-Methyl-2-(methylsulfanyl)-1H-benzimidazole Methyl, methylthio 1, 2 Antimicrobial, enzyme inhibition
Sertaconazole (8i) Dichlorophenyl, imidazolyl ethoxymethyl 1, 2 Antifungal (targets ergosterol synthesis)
Rabeprazole Pyridinylmethyl sulfinyl 1 Proton-pump inhibition (anti-ulcer)
Key Observations:
  • Position 1 Substitution : Compounds with substituents at N-1 (e.g., ethoxymethyl in the target compound, carbamate in carbendazim) often exhibit systemic activity due to improved solubility and stability. Carbendazim’s carbamate group enables fungicidal action by disrupting fungal microtubules .
  • Position 2 Substitution : Methylthio or aryl groups at C-2 (e.g., sertaconazole) enhance binding to fungal targets like cytochrome P450 enzymes . The target compound lacks a C-2 substituent, which may limit its antifungal efficacy compared to sertaconazole.
  • Hybrid Substituents : Compounds with dual substituents (e.g., sertaconazole’s dichlorophenyl and imidazolyl groups) show broader-spectrum activity but may face resistance issues common in benzimidazole fungicides .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The ethoxymethyl group in the target compound likely increases solubility in polar organic solvents (e.g., DMSO) compared to hydrophobic derivatives like 1-methyl-2-p-tolyl-benzimidazole (). However, it is less soluble in water than sulfonated derivatives (e.g., Rabeprazole) .

Resistance and Toxicity Profiles

  • Resistance: Benzimidazole fungicides like carbendazim face resistance due to single-target mechanisms (e.g., β-tubulin mutations) .
  • Toxicity : Ethoxymethyl derivatives are generally less toxic than halogenated analogs (e.g., albendazole) but may exhibit moderate cytotoxicity in cancer cells .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(ethoxymethyl)-benzimidazole derivatives in laboratory settings?

The synthesis of 1-(ethoxymethyl)-benzimidazole derivatives typically involves Mannich base reactions or alkylation of the benzimidazole core. For example, describes a reflux-based method using benzimidazole, acetyl chloride, and sodium carbonate in DMSO, followed by extraction and recrystallization. Alternative routes may involve metal-catalyzed reactions or nucleophilic substitution under controlled conditions (e.g., using ethoxymethyl chloride). Key parameters include reaction time (1–3 hours), solvent choice (DMSO or ethyl acetate), and purification via column chromatography (as in ). Yield optimization requires careful control of stoichiometry and temperature .

Q. What spectroscopic techniques are most effective for characterizing 1-(ethoxymethyl)-benzimidazole derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substitution patterns and ethoxymethyl group integration. Infrared (IR) spectroscopy identifies functional groups like C-O-C (from the ethoxymethyl moiety) and aromatic C-H stretching. Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns, while X-ray crystallography can resolve structural ambiguities in crystalline derivatives. highlights the use of NMR and IR in verifying synthetic intermediates .

Q. How can researchers assess the stability of 1-(ethoxymethyl)-benzimidazole under varying pH and temperature conditions?

Stability studies involve incubating the compound in buffered solutions (pH 1–12) at 25–60°C and monitoring degradation via HPLC or UV-Vis spectroscopy. (though focused on a related benzothiadiazole) emphasizes thermal stability testing via differential scanning calorimetry (DSC) and reactivity with common lab reagents. For benzimidazoles, oxidative stability (e.g., susceptibility to peroxide) should also be evaluated .

Advanced Research Questions

Q. How do structural modifications to the ethoxymethyl group influence the biological activity of benzimidazole derivatives?

The ethoxymethyl group enhances lipophilicity, potentially improving membrane permeability. demonstrates that 1-(ethoxymethyl)-benzimidazole-2-thione derivatives exhibit urease inhibition, with molecular docking studies revealing interactions with enzyme active sites. Comparative studies (e.g., replacing ethoxymethyl with methoxymethyl or longer alkyl chains) can clarify structure-activity relationships (SAR). Advanced SAR requires computational modeling (e.g., DFT or molecular dynamics) paired with in vitro assays .

Q. What experimental strategies resolve contradictions in reported antimicrobial efficacy of 1-(ethoxymethyl)-benzimidazole derivatives?

Discrepancies in antimicrobial data often arise from variations in assay conditions (e.g., bacterial strains, inoculum size, or solvent effects). recommends standardized protocols (CLSI guidelines) and minimum inhibitory concentration (MIC) determinations across multiple replicates. Contradictory results may also stem from impurities; thus, HPLC purity validation (>95%) and cytotoxicity controls (e.g., mammalian cell viability assays) are essential .

Q. How can researchers design in silico ADMET studies to predict the pharmacokinetic profile of 1-(ethoxymethyl)-benzimidazole derivatives?

Use tools like SwissADME or ADMETlab to predict absorption (e.g., Caco-2 permeability), metabolic pathways (CYP450 interactions), and toxicity (e.g., Ames test predictions). highlights the importance of logP values (optimal range: 2–3.5) and polar surface area (PSA < 140 Ų) for blood-brain barrier penetration. Molecular docking against plasma proteins (e.g., albumin) further refines bioavailability estimates .

Q. What methodologies validate the mechanism of action of 1-(ethoxymethyl)-benzimidazole in enzyme inhibition studies?

Kinetic assays (e.g., Michaelis-Menten analysis with urease) determine inhibition type (competitive/non-competitive). Isothermal titration calorimetry (ITC) quantifies binding affinity, while site-directed mutagenesis of the enzyme (e.g., urease active-site residues) confirms target specificity. combines these with molecular dynamics simulations to map inhibitor-enzyme interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.